7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one

Description

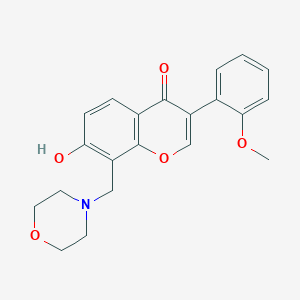

7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one (CAS 6152-13-2) is a chromen-4-one derivative with the molecular formula C₂₁H₂₁NO₅ and a molecular weight of 367.4 g/mol. Its structure features:

- A hydroxy group (-OH) at position 7 of the chromen-4-one core.

- A 2-methoxyphenyl substituent at position 3.

- A morpholin-4-ylmethyl group at position 8.

This compound is part of a broader class of chromenones, which are known for their diverse biological activities, including interactions with proteins involved in apoptosis and cell cycle regulation .

Properties

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)-8-(morpholin-4-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-25-19-5-3-2-4-14(19)17-13-27-21-15(20(17)24)6-7-18(23)16(21)12-22-8-10-26-11-9-22/h2-7,13,23H,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCSEAKELVCXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50417523 | |

| Record name | 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6152-13-2 | |

| Record name | 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with morpholine and formaldehyde under acidic conditions to yield the final chromone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The chromone ring can be reduced to a dihydrochromone.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 7-oxo-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one.

Reduction: Formation of 7-hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-dihydrochromen-4-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that chromenone derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

- Case Study : A study demonstrated that a structurally similar chromenone derivative inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antioxidant Properties

Compounds in the chromenone class have been shown to possess antioxidant activities, which can protect cells from oxidative stress.

- Research Findings : Research has indicated that these compounds can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of chromenones are also noteworthy, making them candidates for treating inflammatory diseases.

- Evidence : Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting their role in managing conditions like arthritis .

Neuroprotective Effects

Research has explored the neuroprotective effects of chromenones, indicating potential applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromen-4-one Derivatives

Structural and Spectroscopic Comparisons

The following table summarizes key structural and spectroscopic differences between the target compound and related chromenones:

Key Observations:

The 2-methoxyphenyl group at position 3 distinguishes it from compounds with 4-hydroxybenzyl (e.g., compound in ) or 4-nitrophenyl groups (e.g., compound 16 in ), which may alter steric hindrance and π-π stacking interactions .

Spectroscopic Data: The IR spectrum of 7-hydroxy-3-(4-hydroxybenzyl)-chroman-4-one () shows strong O-H (3415 cm⁻¹) and conjugated carbonyl (1646 cm⁻¹) stretches, typical of chromenones. Similar peaks are expected for the target compound, though specific data are unavailable .

Biological Activity

7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one is a synthetic flavonoid derivative that has garnered attention due to its potential biological activities. This compound, belonging to the chromone class, exhibits various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The objective of this article is to provide a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves a Mannich reaction followed by nitration, as described in recent studies. The process yields various derivatives that can be further evaluated for biological activity. For instance, the synthesis pathway includes the use of formaldehyde and morpholine derivatives, which are crucial for developing the desired pharmacological properties .

1. Antioxidant Activity

Research indicates that compounds with flavonoid structures often demonstrate significant antioxidant properties. The presence of hydroxyl groups in the chromone structure enhances its ability to scavenge free radicals. A study reported that derivatives similar to this compound exhibited IC50 values indicating effective radical scavenging abilities .

2. Anti-inflammatory Properties

Flavonoids are known for their anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that this compound significantly reduces the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

3. Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.3 | Inhibition of proliferation |

Case Study 1: Antioxidant Efficacy

In a controlled study examining the antioxidant capacity of flavonoids, this compound was tested against DPPH radical scavenging assays. Results indicated a strong correlation between its structural features and antioxidant potency, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Case Study 2: Anti-cancer Mechanisms

A recent investigation into the anticancer mechanisms revealed that treatment with this compound led to significant downregulation of cell survival pathways in MCF-7 cells. The study utilized flow cytometry and Western blot analysis to confirm that apoptosis was mediated through mitochondrial pathways involving cytochrome c release and caspase activation .

Q & A

Q. What are the recommended synthetic routes for 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one?

The synthesis typically involves multi-step organic reactions. A common approach begins with the chromen-4-one core, followed by sequential introduction of substituents. For example:

- Mannich reaction : Used to introduce morpholine and phenyl groups under reflux conditions with ethanol as a solvent .

- FeCl₃-catalyzed one-pot synthesis : Efficient for coupling phenols and alkynes to form chromenone derivatives, yielding ~75% under optimized conditions . Key steps include purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) and characterization using NMR and mass spectrometry.

Q. How should researchers characterize the structural identity and purity of this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR : To confirm substituent positions and molecular framework (e.g., hydroxyl, methoxy, morpholine groups) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for chromenone) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally analogous compounds .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

- Solvents : Ethanol, THF, or dichloromethane are preferred for solubility and reaction kinetics .

- Catalysts : FeCl₃ enhances electrophilic substitution in one-pot syntheses .

- Temperature : Reflux (~78°C) improves reaction rates, while lower temperatures (0–25°C) minimize side reactions during sensitive steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Structural variations : Substitutions (e.g., methoxy vs. methyl groups) alter pharmacokinetics .

- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) impact activity . Methodological solutions :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).

- Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to cross-validate results .

Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?

- Structure-activity relationship (SAR) studies :

- Lipophilicity : Introduce methyl or fluorine groups to enhance membrane permeability .

- Solubility : Replace morpholine with polar groups (e.g., glucopyranosyl) .

- In silico modeling : Predict ADMET properties using tools like SwissADME or molecular dynamics simulations .

Q. How to design experiments to elucidate the compound’s mechanism of action?

- Target identification :

- Surface plasmon resonance (SPR) : Screen for binding to enzymes (e.g., kinases) or receptors .

- CRISPR-Cas9 knockout : Identify genes essential for activity in cell-based screens.

- Pathway analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map affected signaling cascades .

Q. What methodologies address low yields or reproducibility issues in scaled-up synthesis?

- Process optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.